4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide

Potassium channel inhibition Kv1.3 Kv1.4

Standard 4,5-dichloropyrrole-2-carboxamides lack ionizable centers, leading to poor aqueous solubility and limited assay performance. This compound incorporates a basic pyrrolidin-2-ylmethyl substituent (pKa ~10-11), enabling salt formation and pH-adjusted dissolution. - Differentiated scaffold: 4,5-dichloropyrrole core for halogen bonding + secondary amine for derivatization (amide coupling, reductive amination) - Application: Kv1.x subtype selectivity profiling, automated patch clamp, thallium flux assays - Supply: Hydrochloride salt, 95% purity, research quantities available

Molecular Formula C10H14Cl3N3O
Molecular Weight 298.59
CAS No. 1825999-87-8
Cat. No. B2619769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide
CAS1825999-87-8
Molecular FormulaC10H14Cl3N3O
Molecular Weight298.59
Structural Identifiers
SMILESC1CC(NC1)CNC(=O)C2=CC(=C(N2)Cl)Cl
InChIInChI=1S/C10H13Cl2N3O/c11-7-4-8(15-9(7)12)10(16)14-5-6-2-1-3-13-6/h4,6,13,15H,1-3,5H2,(H,14,16)
InChIKeyFTHFILPVAQPVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide – Compound Class and Core Characteristics


4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide (CAS 1825999-87-8) belongs to the class of 4,5-dihalogenated pyrrole-2-carboxamides, a scaffold recognized for its inhibitory activity against voltage-gated potassium (Kv) channels . The molecule incorporates a 4,5-dichloropyrrole core linked via a carboxamide bridge to a pyrrolidin-2-ylmethyl moiety, a structural feature that distinguishes it from simpler 4,5-dichloropyrrole-2-carboxamide analogs lacking this basic amine substituent. The compound is commercially supplied primarily as the hydrochloride salt with a typical purity specification of 95% .

Kv1.x inhibitor pharmacophore with a derivatizable pyrrolidine handle
Pre-formed hydrochloride salt for improved aqueous solubility in assay buffers
Supports chemical elaboration via amine coupling or reductive amination

Why Close-in-Class Analogs Cannot Substitute for CAS 1825999-87-8


Within the 4,5-dichloropyrrole-2-carboxamide series, both the halogenation pattern and the nature of the amide substituent profoundly modulate target affinity, isoform selectivity, and physicochemical properties . The pyrrolidin-2-ylmethyl substituent in CAS 1825999-87-8 introduces a basic secondary amine (pKa ~10-11 for pyrrolidine) that is absent in the parent 4,5-dichloro-1H-pyrrole-2-carboxamide (CAS 50371-68-1) . This amine alters aqueous solubility, logD, and potential for salt formation—factors that impact both in vitro assay behavior and the feasibility of downstream chemical derivatization. Consequently, interchanging CAS 1825999-87-8 with a close-in-class analog that lacks this ionizable center can yield divergent biological readouts and irreproducible synthetic outcomes, making compound-specific qualification essential.

Target Compound

Pyrrolidin-2-ylmethyl substituent introduces a basic secondary amine.

Ionizable center enables salt formation and pH-dependent solubility modulation.

Free amine provides a handle for amide coupling, sulfonylation, or reductive amination.

Common Substitute

Unsubstituted 4,5-dichloropyrrole-2-carboxamide lacks the basic amine.

Neutral compound with limited aqueous solubility and no inherent salt-forming capacity.

Absence of derivatizable amine restricts synthetic expansion and assay format compatibility.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Kv1.x Channel Inhibitory Potency of the 4,5-Dichloropyrrole-2-carboxamide Pharmacophore

The 4,5-dichloropyrrole-2-carboxamide pharmacophore, which constitutes the core of CAS 1825999-87-8, has been quantitatively characterized in a closely related analog. The compound (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (compound 6g) inhibited Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels with IC50 values between 1.4 and 6.1 μM in CHO cells using automated patch clamp electrophysiology . This provides a class-level baseline for the inhibitory potential of the dichloropyrrole-2-carboxamide core present in CAS 1825999-87-8. Direct head-to-head data for CAS 1825999-87-8 are not available in the current public domain, and the pyrrolidin-2-ylmethyl substituent may confer altered isoform selectivity relative to the allyl-imidazole side chain of compound 6g.

Kv1.x Inhibitory Potency
Class-level inference
1.4–6.1 µMIC50 range (class analog 6g)
Supports Kv1.x inhibitor screening fit
Direct data for target not reported; pyrrolidine side chain may alter isoform selectivity
Potassium channel inhibition Kv1.3 Kv1.4 Electrophysiology Automated patch clamp

Impact of the Pyrrolidin-2-ylmethyl Substituent on Ionization and Solubility

CAS 1825999-87-8 differs from the parent compound 4,5-dichloro-1H-pyrrole-2-carboxamide (CAS 50371-68-1) by the presence of a pyrrolidin-2-ylmethyl group on the carboxamide nitrogen. This substituent introduces a basic secondary amine (estimated pKa ~10.6 for the pyrrolidine nitrogen) that is protonated at physiological pH, enabling salt formation (e.g., hydrochloride) and substantially increasing aqueous solubility relative to the neutral parent . The parent compound 4,5-dichloro-1H-pyrrole-2-carboxamide lacks any ionizable group beyond the pyrrole N–H and amide, rendering it neutral under most assay conditions and limiting formulation flexibility. Quantitative solubility measurements for CAS 1825999-87-8 have not been published, but the presence of the ionizable pyrrolidine moiety is a well-established structural determinant that permits solubility enhancement through pH adjustment or counterion selection.

Ionization & Solubility
Class-level inference
TargetBasic amine (pKa ~10.6); hydrochloride salt; ionizable
Parent analogNeutral; no basic center; limited solubility
Ionizable handle may improve assay compatibility and formulation flexibility
Quantitative solubility data not published; structural inference only
Physicochemical property differentiation Aqueous solubility Ionizable center LogD Salt formation

Commercial Availability and Purity of the Hydrochloride Salt

CAS 1825999-87-8 is commercially available as the pre-formed hydrochloride salt with a documented purity of 95% from a major chemical supplier (Leyan, Product No. 2104416) . This compares favorably with the simpler analog 4,5-dichloro-1H-pyrrole-2-carboxamide (CAS 50371-68-1), which is listed as discontinued from at least one major vendor (CymitQuimica/Biosynth), indicating potential supply-chain constraints for the parent scaffold . The availability of a defined, batch-characterized salt form reduces the need for in-house salt preparation and purity verification, streamlining procurement for screening campaigns.

Commercial Availability
Supporting evidence
Target (HCl salt)Actively listed; purity specification 95%
Unsubstituted parentDiscontinued by major vendor
Active supply supports procurement for screening campaigns
Vendor status as of May 2026; verify lead time for bulk orders
Commercial sourcing Purity specification Hydrochloride salt CAS 1825999-87-8 Procurement

Recommended Research Applications for CAS 1825999-87-8


Voltage-Gated Potassium Channel (Kv1.x) Inhibitor Screening

The 4,5-dichloropyrrole-2-carboxamide core has demonstrated validated low-micromolar inhibitory activity against Kv1.3–Kv1.6 channels . CAS 1825999-87-8 extends this pharmacophore with a pyrrolidin-2-ylmethyl substituent, offering a novel chemotype for Kv1.x subtype selectivity profiling. The compound is suited for automated patch clamp or fluorescence-based thallium flux screens where structure–activity relationship expansion around the carboxamide side chain is desired .

Fragment-Based Lead Generation with a Derivatizable Amine Handle

The combination of a 4,5-dichloropyrrole aromatic system (suitable for halogen bonding and hydrophobic interactions) and a free secondary amine in the pyrrolidine ring makes CAS 1825999-87-8 an attractive fragment-elaboration starting point . The amine can be functionalized via amide coupling, reductive amination, or sulfonylation without modifying the halogenated pyrrole core, enabling rapid library synthesis for target classes that recognize halogenated heterocycles .

Physicochemical Optimization Leveraging an Ionizable Scaffold

Unlike the neutral, non-ionizable parent compound 4,5-dichloro-1H-pyrrole-2-carboxamide (CAS 50371-68-1) , CAS 1825999-87-8 contains a basic pyrrolidine amine that can be protonated at physiological pH and formulated as a hydrochloride salt . This property makes it a candidate for solubility-limited series where salt formation or pH-adjusted dissolution is required to achieve adequate in vitro assay concentrations.

Antibacterial and Antifungal Pharmacophore Exploration

The 4,5-dichloropyrrole substructure is present in the natural product pyoluteorin, which exhibits antibacterial and antifungal properties . While direct antimicrobial data for CAS 1825999-87-8 are lacking, its 4,5-dichloropyrrole core supports its use in phenotypic screening cascades targeting bacterial or fungal pathogens, particularly where halogenated pyrrole derivatives have shown historical activity .

Application
Selection Property
Validation Focus
Kv1.x channel inhibitor screening
4,5-Dichloropyrrole-2-carboxamide pharmacophore with basic amine
Subtype selectivity and potency in automated patch clamp or fluorescence flux assays
Fragment-based lead generation
Derivatizable pyrrolidine secondary amine
Efficiency of amide coupling, reductive amination, or sulfonylation for library synthesis
Physicochemical optimization
Ionizable amine enabling salt formation and pH-dependent solubility
Aqueous solubility at physiologically relevant pH and assay-compatible concentrations
Antimicrobial pharmacophore exploration
4,5-Dichloropyrrole core found in halogenated natural products
Phenotypic screening against bacterial or fungal panels; review of historical pyrrole activity
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